1-Butyl-4-propan-2-ylsulfanylbenzene
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Overview
Description
1-Butyl-4-propan-2-ylsulfanylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-propan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-butylbenzene. This intermediate can then undergo a thiolation reaction with isopropylthiol in the presence of a base, such as sodium hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isopropylthio group, yielding 1-butylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid for nitration
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1-Butyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-4-propan-2-ylsulfanylbenzene involves its interaction with molecular targets through its functional groups. The isopropylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an isopropylthio group.
1-Butyl-4-ethylbenzene: Contains an ethyl group instead of an isopropylthio group.
1-Butyl-4-(methylthio)benzene: Features a methylthio group instead of an isopropylthio group
Uniqueness: 1-Butyl-4-propan-2-ylsulfanylbenzene is unique due to the presence of the isopropylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-butyl-4-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-4-5-6-12-7-9-13(10-8-12)14-11(2)3/h7-11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYILZASJISQLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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